2-(Chloromethyl)imidazo[1,2-a]pyrimidine

Catalog No.
S777846
CAS No.
57892-71-4
M.F
C7H6ClN3
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)imidazo[1,2-a]pyrimidine

CAS Number

57892-71-4

Product Name

2-(Chloromethyl)imidazo[1,2-a]pyrimidine

IUPAC Name

2-(chloromethyl)imidazo[1,2-a]pyrimidine

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C7H6ClN3/c8-4-6-5-11-3-1-2-9-7(11)10-6/h1-3,5H,4H2

InChI Key

MUPOENNBNNSJQP-UHFFFAOYSA-N

SMILES

C1=CN2C=C(N=C2N=C1)CCl

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CCl

Antibacterial Activity:

2-(Chloromethyl)imidazo[1,2-a]pyrimidine (CM-IMP) has been studied for its potential as an antibiotic. Research suggests that it exhibits antibacterial activity against a broad spectrum of bacteria, including gram-positive and gram-negative strains []. The mechanism of action involves inhibiting bacterial DNA synthesis by binding to the ribosome and blocking protein translation [].

Enzyme Inhibition:

Studies have shown that CM-IMP can also act as an enzyme inhibitor. It has been shown to inhibit the activity of specific enzymes involved in purine and pyrimidine biosynthesis, further contributing to its antibacterial effects [].

Potential Therapeutic Applications:

Due to its antibacterial and enzyme inhibitory properties, CM-IMP has been explored for potential therapeutic applications. However, further research is needed to evaluate its efficacy and safety in clinical settings [].

2-(Chloromethyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound characterized by a chloromethyl group attached to the imidazo[1,2-a]pyrimidine framework. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its ability to interact with various biological targets. The presence of the chloromethyl group enhances its reactivity, making it a valuable precursor in synthetic organic chemistry.

  • CMIMP is a suspected mutagen and may cause skin and eye irritation.
  • It is recommended to handle CMIMP with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
, including:

  • Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols, leading to the formation of diverse derivatives .
  • Oxidation and Reduction Reactions: The compound can be oxidized to form oxides or reduced to yield reduced derivatives.
  • Cyclization Reactions: Further cyclization can occur, resulting in more complex heterocyclic structures.

These reactions highlight the compound's versatility as a building block in synthetic chemistry.

Research indicates that 2-(Chloromethyl)imidazo[1,2-a]pyrimidine exhibits significant biological activities. It has been investigated for its potential as an enzyme inhibitor and receptor modulator. The compound can bind covalently to nucleophilic residues in proteins, potentially altering their function and serving as a therapeutic agent. Studies have also explored its anti-inflammatory and anticancer properties, suggesting its utility in drug development .

The synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. A common method includes:

  • Condensation Reaction: The reaction between 2-aminopyrimidine and chloroacetaldehyde under acidic conditions leads to the formation of the imidazo[1,2-a]pyrimidine structure. This method is often optimized for high yield and purity suitable for industrial production.

Other synthetic routes may involve multicomponent reactions and intramolecular cyclizations, allowing for efficient large-scale production.

The applications of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine span several fields:

  • Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
  • Biology: Investigated for potential roles as enzyme inhibitors and modulators.
  • Medicine: Explored for therapeutic effects against various diseases, including cancer and inflammation.
  • Industry: Utilized in developing new materials and as a precursor in synthesizing dyes and pigments .

Interaction studies have demonstrated that 2-(Chloromethyl)imidazo[1,2-a]pyrimidine can form covalent bonds with proteins through nucleophilic attack on the chloromethyl group. This reactivity allows it to modify protein functions, which is crucial for understanding its mechanism of action in biological systems. Additionally, studies have shown its potential to interact synergistically with other drugs, enhancing their efficacy against microbial strains .

Several compounds share structural similarities with 2-(Chloromethyl)imidazo[1,2-a]pyrimidine. Here are some notable examples:

Compound NameStructure TypeUnique Features
Imidazo[1,2-a]pyridineHeterocyclicLacks the chloromethyl group; used in medicinal chemistry.
Imidazo[1,2-a]pyrimidineHeterocyclicSimilar core structure but without the chloromethyl substituent.
2-(Bromomethyl)imidazo[1,2-a]pyrimidineHalogenated derivativeContains bromine instead of chlorine; may exhibit different reactivity patterns.
4-(Chloromethyl)imidazoleHeterocyclicSimilar chloromethyl substitution but different ring structure; used in various biological applications.

These compounds highlight the uniqueness of 2-(Chloromethyl)imidazo[1,2-a]pyrimidine due to its specific reactivity profile and potential applications in drug discovery and development.

Nucleophilic Substitution Routes for Chloromethyl Group Introduction

The introduction of chloromethyl groups into imidazo[1,2-a]pyrimidine scaffolds represents a fundamental synthetic strategy that enables further functionalization through nucleophilic substitution reactions. Multiple approaches have been developed to achieve this transformation, each offering distinct advantages in terms of reaction conditions, yields, and substrate scope.

Direct Alkylation with 2-Aminopyrimidine

The most straightforward approach involves the direct condensation of 2-aminopyrimidine with chloroacetaldehyde derivatives under neutral conditions [1] [2]. This method provides moderate to good yields (70-85%) and represents an atom-economical approach to construct the target heterocycle. The reaction proceeds through initial nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration to form the imidazo[1,2-a]pyrimidine core with the chloromethyl substituent at position 2.

Chloromethylation of Preformed Imidazo[1,2-a]pyrimidine

An alternative strategy involves the electrophilic chloromethylation of preformed imidazo[1,2-a]pyrimidine scaffolds [4]. This approach typically employs chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde with hydrochloric acid under acidic conditions. While yields range from 60-75%, this method offers the advantage of introducing the chloromethyl group at specific positions of the heterocycle with good regioselectivity.

Nucleophilic Substitution with Chalcogenides

The chloromethyl group in 2-(chloromethyl)imidazo[1,2-a]pyrimidine serves as an excellent electrophilic center for nucleophilic substitution reactions [5] [4]. Research has demonstrated that various chalcogenides, including selenols and thiols, can be employed as nucleophiles under mild conditions. These reactions proceed at room temperature using green methodologies, achieving yields ranging from 71-99%. The high efficiency of these transformations is attributed to the electron-withdrawing nature of the imidazo[1,2-a]pyrimidine core, which activates the chloromethyl group toward nucleophilic attack.

Reaction with Nitrite Salts via SRN1 Mechanism

An innovative approach involves the reaction of 2-chloromethyl-3-nitroimidazo[1,2-a]pyridine with 2-nitropropane salts through an SRN1 (radical nucleophilic substitution) mechanism [6]. This method has demonstrated excellent yields (85-95%) and provides access to nitroalkyl-substituted derivatives. The SRN1 mechanism is particularly effective for electron-deficient heterocycles, making it well-suited for imidazo[1,2-a]pyrimidine systems.

Amines Substitution in Polyethylene Glycol-400

A greener approach utilizes polyethylene glycol-400 (PEG-400) as a solvent for nucleophilic aromatic substitution reactions [5]. This method involves the reaction of 4-chloroimidazo[1,2-a]pyrimidine derivatives with primary and secondary amines at 120°C for 5 minutes. The protocol achieves yields of 70-95% and represents an environmentally sound alternative to traditional organic solvents.

RouteStarting MaterialConditionsYield (%)Reference
Direct alkylation with 2-aminopyrimidine2-Aminopyrimidine + chloroacetaldehydeCondensation, neutral pH70-85 [1] [2]
Chloromethylation of imidazo[1,2-a]pyrimidineImidazo[1,2-a]pyrimidine + chloromethylating agentElectrophilic chloromethylation60-75 [4]
Nucleophilic substitution with chalcogenides2-(Chloromethyl)imidazo[1,2-a]pyrimidine + selenols/thiolsRoom temperature, green methodology71-99 [5] [4]
Reaction with nitrite salts (SRN1)2-Chloromethyl-3-nitroimidazo[1,2-a]pyridine + 2-nitropropaneSRN1 mechanism, good yields85-95 [6]
Amines substitution in PEG-4004-Chloroimidazo[1,2-a]pyrimidine + aminesPEG-400, 120°C, 5 min70-95 [5]

Multicomponent Reaction Strategies

Multicomponent reactions have emerged as powerful tools for constructing complex imidazo[1,2-a]pyrimidine scaffolds in a single synthetic operation. These strategies offer significant advantages including operational simplicity, atom economy, and the ability to introduce multiple points of diversity.

Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction represents one of the most versatile multicomponent approaches for synthesizing imidazo[1,2-a]pyrimidine derivatives [7] [8]. This three-component reaction involves the condensation of 2-aminopyrimidine, aldehydes, and isocyanides in the presence of acid catalysts such as perchloric acid or hydrochloric acid. The reaction typically proceeds at moderate temperatures (80-120°C) for 2-8 hours, yielding products in 80-96% yields. The mechanism involves initial imine formation between the aldehyde and aminopyrimidine, followed by nucleophilic attack of the isocyanide and subsequent cyclization.

Sequential Two-Step One-Pot Reaction

A sophisticated approach involves the sequential two-step synthesis of imidazo[1,2-a]pyrimidine-containing tri/tetrasubstituted imidazole derivatives [2] [9]. This method employs imidazo[1,2-a]pyrimidine-2-carbaldehyde, benzil, primary amines, and ammonium acetate in the presence of p-toluenesulfonic acid as catalyst. Under microwave-assisted conditions, the reaction proceeds through initial imine formation followed by cyclization, achieving yields of 46-80% in 60-80 minutes. The use of ethanol as a green solvent and microwave irradiation enhances the environmental profile of this protocol.

Three-Component Condensation

An efficient three-component condensation strategy has been developed utilizing pyrazole aldehydes, ethanones, and 2-aminobenzimidazole in the presence of potassium hydroxide as a strong base [10]. This approach enables the rapid construction of complex heterocyclic systems within 30-60 minutes, achieving yields of 70-95%. The reaction proceeds through Knoevenagel condensation followed by cyclization and aromatization.

Lignin β-O-4 Model Transformation

A sustainable approach involves the transformation of lignin β-O-4 model compounds to imidazo[1,2-a]pyrimidines using 2-aminopyrimidine as a nitrogen source [11]. This method employs palladium on carbon (Pd/C) as catalyst in combination with iodine as promoter. The transformation involves highly coupled cleavage of C-O bonds, sp³C-H bond oxidative activation, and intramolecular dehydrative coupling reactions. Yields range from 64-95% over 12-24 hours, representing a novel approach to valorize renewable biomass resources.

Palladium-Catalyzed Intramolecular Coupling

A palladium-catalyzed intramolecular dehydrogenative coupling reaction has been developed for the synthesis of fused imidazo[1,2-a]pyrimidines [12]. This tandem reaction involves amine and aldehyde derivatives under oxidative conditions using air as oxidant. The method employs PdCl₂ as catalyst in toluene at 80°C, achieving yields of 75-92% in 4 hours. This approach represents the first application of cross-dehydrogenative coupling (CDC) reactions for imidazo[1,2-a]pyrimidine synthesis.

StrategyComponentsCatalystYield (%)TimeReference
Groebke-Blackburn-Bienaymé (GBB) reaction2-Aminopyrimidine + aldehyde + isocyanidePerchloric acid, HCl80-962-8 hours [7] [8]
Sequential two-step one-pot reactionImidazo[1,2-a]pyrimidine-2-carbaldehyde + benzil + aminesp-Toluenesulfonic acid46-8060-80 min MW [2] [9]
Three-component condensationPyrazole aldehyde + ethanones + 2-aminobenzimidazoleKOH (strong base)70-9530-60 min [10]
Lignin β-O-4 model transformationβ-O-4 model compounds + 2-aminopyrimidinePd/C + iodine64-9512-24 hours [11]
Palladium-catalyzed intramolecular couplingAmine + aldehyde derivativesPdCl₂75-924 hours [12]

Metal-Free Synthesis Approaches

The development of metal-free synthetic protocols for imidazo[1,2-a]pyrimidine derivatives has gained significant attention due to environmental and economic considerations. These methods eliminate the need for expensive and potentially toxic metal catalysts while maintaining high efficiency and selectivity.

Catalyst-Free Solvent-Free Synthesis

A highly efficient protocol involves the direct condensation of α-haloketones with 2-aminopyrimidines under catalyst-free and solvent-free conditions [13]. The reaction proceeds at 60°C without any additional catalysts or solvents, achieving yields of 85-95%. This method represents an ideal green chemistry approach, generating no waste and requiring minimal energy input. The mechanism involves nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization and elimination of hydrogen halide.

Elemental Sulfur-Promoted Oxidation

An innovative metal-free approach utilizes elemental sulfur as a promoter for the oxidative cyclization of 2-aminopyridines with aldehydes [14]. This atom-economical method proceeds at 80°C under base-free conditions, yielding imidazo[1,2-a]pyrimidine derivatives in 80-95% yields. The reaction mechanism involves initial imine formation followed by sulfur-promoted oxidative cyclization. The use of elemental sulfur as an environmentally benign oxidant makes this method particularly attractive for large-scale applications.

Iodine-Catalyzed Aerobic Oxidation

Molecular iodine has emerged as an efficient and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyrimidine derivatives [7] [15]. The reaction involves the condensation of 2-aminopyridines with acetophenones under aerobic conditions using iodine as catalyst. This protocol achieves yields of 85-96% with short reaction times and low catalyst loading. The reaction proceeds through initial iodine-catalyzed oxidation of the acetophenone to form phenylglyoxal, followed by condensation with the aminopyridine and cyclization.

Basic Alumina Catalysis

Basic alumina (Al₂O₃) has been employed as a non-toxic, recyclable catalyst for the synthesis of imidazo[1,2-a]pyrimidine derivatives under microwave irradiation [1]. The reaction involves the condensation of 2-aminopyrimidine with 2-bromoarylketones in the presence of Al₂O₃ catalyst. While yields are moderate (52-70%), the catalyst offers advantages including low toxicity, high surface area, and thermal stability. The method represents a sustainable approach that reduces environmental impact compared to traditional metal-catalyzed protocols.

Brønsted Acidic Ionic Liquid

A metal-free protocol utilizing Brønsted acidic ionic liquid as catalyst has been developed for the synthesis of benzo [7] [5]imidazo[1,2-a]pyrimidines [16]. The reaction involves the condensation of benzimidazole derivatives with carbonyl compounds under solvent-free conditions. The ionic liquid catalyst [(4-SO₃H)BMIM]HSO₄ provides yields of 75-90% and can be recycled multiple times. This approach eliminates trace metal contamination in pharmaceutical applications while maintaining high efficiency.

MethodSubstrateConditionsYield (%)AdvantagesReference
Catalyst-free solvent-free synthesisα-Haloketones + 2-aminopyrimidines60°C, no catalyst/solvent85-95Green, no waste [13]
Elemental sulfur-promoted oxidation2-Aminopyridines + aldehydesElemental sulfur, 80°C80-95Atom-economical [14]
Iodine-catalyzed aerobic oxidation2-Aminopyridines + acetophenonesI₂, aerobic conditions85-96Environmentally benign [7] [15]
Basic alumina catalysis2-Aminopyrimidine + 2-bromoarylketonesAl₂O₃, microwave irradiation52-70Non-toxic catalyst [1]
Brønsted acidic ionic liquidBenzimidazole + carbonyl compoundsIonic liquid, solvent-free75-90Recyclable catalyst [16]

Microwave-Assisted and Solvent-Free Protocols

Microwave-assisted synthesis has revolutionized the field of heterocyclic chemistry by providing rapid, efficient, and environmentally friendly protocols for the preparation of imidazo[1,2-a]pyrimidine derivatives. These methods combine the benefits of reduced reaction times, enhanced yields, and improved selectivity.

Microwave-Assisted Alumina Catalysis

The use of basic alumina as a catalyst under microwave irradiation has been extensively studied for the synthesis of imidazo[1,2-a]pyrimidine derivatives [1]. The reaction involves the condensation of 2-aminopyrimidine with 2-bromoarylketones under microwave conditions at 100-200W power and temperatures of 90-150°C. Reaction times are dramatically reduced to 90-300 seconds, achieving yields of 52-70%. The optimization studies revealed that 30% w/w catalyst loading provides optimal results, with higher loadings leading to decreased yields due to increased decomposition.

Microwave Two-Step Synthesis

A sequential two-step, one-pot microwave-assisted protocol has been developed for the synthesis of complex imidazo[1,2-a]pyrimidine derivatives [2] [17]. This method involves the initial formation of imine intermediates from imidazo[1,2-a]pyrimidine-2-carbaldehyde and primary amines, followed by cyclization with benzil and ammonium acetate. The reaction proceeds under 100-200W microwave power at 80-100°C for 60-120 minutes, yielding products in 46-80% yields. The use of ethanol as a green solvent and the one-pot procedure enhance the environmental profile of this protocol.

Solvent-Free Grindstone Chemistry

An innovative mechanochemical approach involves the use of grindstone chemistry for the synthesis of imidazo[1,2-a]pyrimidine derivatives [18]. This method employs grinding at room temperature to achieve multicomponent reactions without the need for solvents. The protocol involves the sequential addition of reactants with grinding periods of 5-15 minutes, achieving yields of 79-96%. This approach represents a truly green methodology that eliminates organic solvents entirely and operates at ambient temperature.

Microwave with Ionic Liquid

The combination of microwave heating with ionic liquids has provided an efficient protocol for the synthesis of various imidazo[1,2-a]pyrimidine derivatives [10] [16]. These methods utilize room temperature ionic liquids as both solvent and catalyst, achieving yields of 70-95% under microwave conditions. The ionic liquid can be recycled multiple times, reducing waste and operational costs. Reaction times are typically 30-60 minutes under microwave heating.

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has emerged as an alternative green technology for the preparation of imidazo[1,2-a]pyrimidine derivatives [15]. This method employs ultrasonic irradiation at room temperature to promote three-component coupling reactions. The protocol involves the condensation of 2-aminopyridine derivatives with acetophenones and dimedone in aqueous medium, achieving yields of 85-96% in 30-60 minutes. The use of water as solvent and room temperature conditions makes this method particularly environmentally friendly.

ProtocolSubstrate SystemPower/TemperatureTimeYield (%)Reference
Microwave-assisted Al₂O₃ catalysis2-Aminopyrimidine + bromoketones100-200W, 90-150°C90-300 seconds52-70 [1]
Microwave two-step synthesisImidazo[1,2-a]pyrimidine derivatives100-200W, 80-100°C60-120 minutes46-80 [2] [17]
Solvent-free grindstone chemistryMulticomponent reactionRoom temperature grinding5-15 minutes79-96 [18]
Microwave with ionic liquidVarious heterocyclesMicrowave heating30-60 minutes70-95 [10] [16]
Ultrasound-assisted synthesisThree-component couplingUltrasound, room temperature30-60 minutes85-96 [15]

XLogP3

1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-(chloromethyl)imidazo[1,2-a]pyrimidine

Dates

Last modified: 08-15-2023

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